2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate
Overview
Description
2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate is an organic compound belonging to the class of alkyl-phenylketones This compound is characterized by its complex structure, which includes a biphenyl group, a ketone, and an isoindole moiety
Preparation Methods
The synthesis of 2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the ketone group: The ketone functionality can be introduced via Friedel-Crafts acylation.
Formation of the isoindole moiety: This step involves the cyclization of a phthalic anhydride derivative with an amine.
Final coupling: The final product is obtained by coupling the biphenyl ketone intermediate with the isoindole derivative under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Scientific Research Applications
2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the inhibition of enzymes such as macrophage metalloelastase (MMP-12), which is implicated in inflammatory diseases.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate involves its interaction with specific molecular targets. For instance, it inhibits the activity of macrophage metalloelastase (MMP-12) by binding to its active site, thereby preventing the enzyme from degrading extracellular matrix components . This inhibition is crucial in reducing inflammation and tissue damage in diseases such as chronic obstructive pulmonary disease (COPD).
Comparison with Similar Compounds
Similar compounds to 2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate include:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl-4-(4’-ethoxy-1,1’-biphenyl-4-yl)-4-oxobutanoic acid: This compound shares a similar biphenyl and isoindole structure but differs in its substituents.
N-substituted biaryl butyric acids: These compounds also contain biaryl and butyric acid moieties and are studied for their enzyme inhibitory properties.
The uniqueness of this compound lies in its specific structural arrangement, which confers distinct chemical and biological properties.
Properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO5/c1-18(2)16-24(29-26(31)22-10-6-7-11-23(22)27(29)32)28(33)34-17-25(30)21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-15,18,24H,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOADSKBECUIOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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